2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

説明

Significance of β-Diketonate Ligands in Advanced Chemical Systems

β-Diketones are organic compounds that play a crucial role as ligands in coordination chemistry. scielo.org.mx Their ability to form stable chelate rings with a vast array of metal ions makes them indispensable in the design of advanced chemical systems. scielo.org.mx These ligands, through the deprotonation of their enolic form, act as bidentate O,O-donors, creating a six-membered chelate ring with the metal center. scielo.org.mx This structural motif is fundamental to the diverse applications of their metal complexes, which span from catalysis and materials science to medicinal chemistry. scielo.org.mxsmolecule.com

The versatility of β-diketonate ligands stems from the ease with which their steric and electronic properties can be modified by altering the substituents on the diketone backbone. This tunability allows for the fine-tuning of the properties of the resulting metal complexes, influencing their solubility, volatility, and reactivity. apolloscientific.co.uk For instance, the introduction of bulky substituents can enhance the solubility of the complex in organic solvents and prevent the formation of polymeric structures. apolloscientific.co.uk Consequently, β-diketonate metal complexes are pivotal in various applications, including as precursors for chemical vapor deposition (CVD) of metal oxides, as catalysts in organic synthesis, and as luminescent materials. scielo.org.mx

Unique Steric and Electronic Attributes of 2,2,6,6-Tetramethylheptane-3,5-dione (B73088)

2,2,6,6-Tetramethylheptane-3,5-dione, commonly known as TMHD or dipivaloylmethane (dpm), is a β-diketone distinguished by the presence of bulky tertiary-butyl groups at both ends of the molecule. nih.gov These bulky groups exert significant steric hindrance around the coordination site, a key feature that dictates the properties and reactivity of its metal complexes. This steric bulk is instrumental in preventing oligomerization, leading to the formation of monomeric and highly volatile metal complexes.

From an electronic standpoint, the tertiary-butyl groups are electron-donating, which influences the electron density on the oxygen donor atoms and, consequently, the strength of the metal-ligand bond. The formation of metal complexes with TMHD alters the electronic properties of the metal center, which can enhance catalytic activity. smolecule.com The interplay of these steric and electronic factors makes TMHD a valuable ligand for creating stable and soluble metal complexes with well-defined structures.

Table 1: Physicochemical Properties of 2,2,6,6-Tetramethylheptane-3,5-dione

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.27 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 72-73 °C at 6 mmHg nih.gov |

| Density | 0.883 g/mL at 25 °C nih.gov |

| Refractive Index | n20/D 1.459 nih.gov |

| CAS Number | 1118-71-4 nih.gov |

Overview of Academic Research Trajectories for TMHD and Its Metal Complexes

Academic research on TMHD and its metal complexes has followed several key trajectories. A significant area of focus has been the synthesis and characterization of a wide range of metal-TMHD complexes, exploring their structural diversity and physicochemical properties. These studies have often utilized techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy to elucidate the coordination environment of the metal ion.

Another major research avenue is the application of TMHD-metal complexes in materials science, particularly as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). The volatility and thermal stability of these complexes make them ideal for the deposition of thin films of metal oxides, which have applications in electronics and optics.

Furthermore, the catalytic potential of TMHD-metal complexes has been extensively investigated. Researchers have explored their use in various organic transformations, leveraging the unique steric and electronic environment provided by the TMHD ligand to achieve high selectivity and efficiency. smolecule.com The zinc complex, in particular, has been studied for its role as a Lewis acid catalyst in various organic reactions. smolecule.com

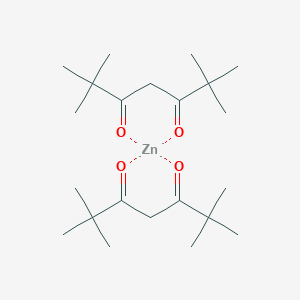

The Zinc Complex: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

The coordination of TMHD with zinc(II) ions results in the formation of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II), often abbreviated as Zn(TMHD)₂. This complex has garnered attention due to its specific properties and potential applications.

Table 2: Properties of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₈O₄Zn |

| Molecular Weight | 431.92 g/mol prochemonline.comsigmaaldrich.com |

| Appearance | White solid prochemonline.com |

| Melting Point | 132-134 °C sigmaaldrich.com |

| Solubility | Insoluble in water prochemonline.com |

| CAS Number | 14363-14-5 prochemonline.comsigmaaldrich.com |

Research into Zn(TMHD)₂ has focused on its synthesis, structural elucidation, and its utility as a precursor for zinc-based materials. Its thermal stability and volatility make it a suitable candidate for MOCVD processes to produce zinc oxide (ZnO) thin films, which are of interest for their applications in transparent conducting oxides, sensors, and light-emitting diodes. smolecule.com The mechanism of action of this zinc complex in various applications often relates to its function as a Lewis acid, where it can accept electron pairs to influence the reactivity of other molecules. smolecule.com

特性

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRQBMHHOXESRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14363-14-5 | |

| Record name | Zinc di(pivaloylmethane) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Methodological Approaches for the Synthesis of 2,2,6,6 Tetramethylheptane 3,5 Dione

Established Synthetic Pathways and Chemical Transformations

The primary and most established method for synthesizing β-diketones is the Claisen condensation. mdpi.comwikipedia.org This reaction involves the base-mediated condensation of an ester with a ketone or another ester to form a β-keto ester or a β-diketone, respectively. wikipedia.orglibretexts.org However, the significant steric hindrance in 2,2,6,6-tetramethylheptane-3,5-dione (B73088) makes the traditional Claisen condensation less effective, leading to the exploration of modified and alternative pathways. morressier.comnih.gov

One of the earliest reported methods involves the Claisen condensation of methyl pivalate with pinacolone, facilitated by a strong base like sodium amide. This approach, however, is known to suffer from low yields. morressier.com An alternative method employs lithium amide as the base, but this pathway is often complicated by difficult post-reaction work-ups and the use of expensive solvents.

A more recent and improved approach involves the condensation of an acid chloride with an enolate. nih.gov This method has been shown to be particularly effective for the synthesis of sterically hindered β-diketones like dipivaloylmethane, with reported yields as high as 90%. nih.gov This pathway circumvents some of the limitations of the traditional Claisen condensation when dealing with bulky substrates. nih.gov

Another patented synthetic route utilizes the reaction of methyl trimethylacetate with tert-butyl methyl ketone in the presence of an alkali base and a suitable solvent. google.com This method is described as being operationally simple, cost-effective, and suitable for industrial-scale production, aligning with the principles of green chemistry. google.com The process involves mixing the reactants with a base such as potassium tert-butoxide, sodium tert-butoxide, or sodium ethoxide in a solvent like DMF, DMSO, or acetonitrile. google.com The reaction proceeds at a controlled temperature, followed by a purification step. google.com

The table below summarizes some of the established synthetic pathways for 2,2,6,6-tetramethylheptane-3,5-dione.

| Method | Reactants | Base | Reported Yield | Reference |

| Claisen Condensation | Methyl pivalate, Pinacolone | Sodium amide | Low | morressier.com |

| Modified Claisen Condensation | Methyl pivalate, Pinacolone | Lithium amide | Not specified | |

| Acid Chloride-Enolate Condensation | Pivaloyl chloride, Enolate of pinacolone | Not specified | 90% | nih.gov |

| Patented Method | Methyl trimethylacetate, tert-Butyl methyl ketone | Potassium tert-butoxide, Sodium tert-butoxide, etc. | High (not specified) | google.com |

Challenges in Ligand Synthesis and Purity Optimization

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione is primarily complicated by the steric hindrance of the tert-butyl groups. morressier.com This steric bulk significantly impacts the reactivity of the starting materials and the stability of the intermediates, often leading to low yields in traditional synthetic approaches like the Claisen condensation. morressier.comnih.gov For many years, dipivaloylmethane has been the benchmark for a sterically hindered acetylacetonate-type ligand, with its synthesis yield remaining largely unchanged for six decades. morressier.com

A significant challenge lies in achieving high purity of the final product. The purification process can be complex and may involve multiple steps to remove unreacted starting materials, byproducts, and residual base. A patented method describes a purification process that involves an initial crude purification by vacuum distillation, followed by dissolution in a nonpolar solvent like n-hexane, washing with an acidic solution to neutralize any remaining base, and final concentration and vacuum distillation. google.com The choice of purification strategy is critical to obtaining the high-purity ligand required for its applications in metal complex formation and catalysis.

Furthermore, the reaction conditions, such as temperature, reaction time, and the choice of base and solvent, must be carefully optimized to maximize the yield and minimize the formation of side products. The patented synthesis method, for instance, specifies a reaction temperature between 20 and 60 °C and a reaction time of 8 to 48 hours, highlighting the need for precise control over the reaction parameters. google.com The selection of a strong, non-nucleophilic base is also crucial to promote the desired condensation reaction without competing side reactions. organic-chemistry.org

The challenges in synthesizing and purifying sterically hindered β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione have spurred ongoing research into more efficient and robust synthetic methodologies. morressier.com

Fundamental Coordination Chemistry of 2,2,6,6 Tetramethylheptane 3,5 Dione

Bidentate Chelation Mechanisms and Coordination Geometries

The 2,2,6,6-tetramethylheptane-3,5-dionate anion functions as a classic bidentate chelating ligand. Upon deprotonation of the central methylene (B1212753) carbon, the resulting enolate anion exhibits resonance, delocalizing the negative charge over the two oxygen atoms. These two oxygen atoms act as Lewis bases, donating electron pairs to a metal center to form a stable six-membered chelate ring. smolecule.com This chelation is the primary mode of bonding in its metal complexes.

The coordination geometry adopted by the central metal ion is dictated by its coordination number and electronic configuration. wikipedia.orglibretexts.org The coordination number, in turn, is heavily influenced by the stoichiometry of the complex and the steric bulk of the ligands. For a metal ion like zinc(II) in a 1:2 metal-to-ligand ratio, forming Zn(thd)₂, a coordination number of four is typical. With four donor atoms, complexes can adopt either a tetrahedral or a square planar geometry. libretexts.orglibretexts.org For d¹⁰ metal ions like Zn(II), a tetrahedral geometry is most commonly observed.

In complexes with other transition metals, different geometries can arise. For instance, bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II), Ni(thd)₂, has been shown to have a square planar geometry in the solid state. acs.org Octahedral geometries are also common, particularly for metals that prefer a coordination number of six. libretexts.org This can be achieved in complexes like M(thd)₃, such as with Cobalt(III), or in adducts where additional ligands like water or pyridine (B92270) occupy the axial positions of a square planar M(thd)₂ core. libretexts.orgereztech.com

| Metal Ion | Complex Formula | Coordination Number | Typical Geometry |

|---|---|---|---|

| Zinc(II) | Zn(thd)₂ | 4 | Tetrahedral |

| Nickel(II) | Ni(thd)₂ | 4 | Square Planar acs.org |

| Copper(II) | Cu(thd)₂ | 4 | Square Planar americanelements.com |

| Cobalt(III) | Co(thd)₃ | 6 | Octahedral ereztech.com |

| Zirconium(IV) | Zr(thd)₄ | 8 | Square Antiprismatic nih.gov |

Ligand Field Effects and Electronic Tunability in Metal Complexation

The 2,2,6,6-tetramethylheptane-3,5-dionate ligand influences the electronic properties of the metal center it coordinates to, a phenomenon described by Ligand Field Theory. As a bidentate O-donor ligand, it is generally considered to be an intermediate- to weak-field ligand in the spectrochemical series. libretexts.org The spectrochemical series ranks ligands based on their ability to cause splitting of the metal's d-orbitals into different energy levels (e.g., t₂g and eg sets in an octahedral field). libretexts.org

The magnitude of this d-orbital splitting (Δ) determines the electronic and magnetic properties of the complex. libretexts.org

Weak-field ligands lead to a small Δ, resulting in high-spin complexes where electrons occupy higher energy d-orbitals before pairing in lower energy ones.

Strong-field ligands cause a large Δ, favoring the formation of low-spin complexes where electrons pair up in lower energy orbitals.

Steric Hindrance Influence on Complex Formation and Stability

A defining characteristic of the 2,2,6,6-tetramethylheptane-3,5-dionate ligand is the presence of two bulky tert-butyl groups. smolecule.com These groups exert significant steric hindrance, which profoundly influences the formation, stability, and reactivity of its metal complexes.

The primary effect of this steric bulk is the shielding of the central metal ion. This encapsulation can enhance the stability of the complex in several ways:

Kinetic Stability : The bulky groups can kinetically hinder the approach of other molecules, such as solvents or reactive species, that might otherwise lead to the decomposition of the complex. nih.gov

Solubility : The large, nonpolar tert-butyl groups increase the organophilicity of the metal complexes, making them soluble in nonpolar organic solvents. americanelements.com This property is particularly useful for applications like Metal-Organic Chemical Vapor Deposition (MOCVD), where volatile precursors are required. nih.gov

Coordination Number Limitation : The steric crowding around the metal center can limit the number of ligands that can coordinate. This can be exploited to synthesize complexes with lower-than-usual coordination numbers. libretexts.org

Comprehensive Analysis of 2,2,6,6 Tetramethylheptane 3,5 Dione Metal Complexes

General Principles of Metal-TMHD Complex Formation and Stability

The ligand 2,2,6,6-tetramethylheptane-3,5-dione (B73088), commonly abbreviated as H-TMHD or H-thd, is a β-diketone characterized by bulky tert-butyl groups flanking the two carbonyl groups. smolecule.com This steric hindrance significantly influences the properties of the metal complexes it forms. smolecule.com Like other β-diketones, it acts as a versatile chelating agent, readily forming stable complexes with a wide range of metal ions. smolecule.comresearchgate.net These compounds, known as metal β-diketonates, are of significant interest for their applications as precursors in material science, particularly in chemical vapor deposition techniques. researchgate.net

The stoichiometry of metal-TMHD complexes, typically either bis(TMHD) or tris(TMHD), is largely dependent on the oxidation state and coordination preferences of the central metal ion.

Tris(TMHD) Complexes: Trivalent metal ions, such as those from the lanthanide series (e.g., Lanthanum, Europium) or Group 13 (e.g., Aluminum, Gallium, Indium), commonly form tris(TMHD) complexes with the general formula M(TMHD)₃. nist.govamericanelements.comresearchgate.net In these complexes, the metal center is typically six-coordinate, with each of the three bidentate TMHD ligands binding through its two oxygen atoms. DFT calculations on M(thd)₃ (M = Al, Ga, In, Tl) complexes indicate that a D₃ molecular structure with a distorted antiprismatic MO₆ coordination polyhedron corresponds to the minimum potential energy hyper-surface. researchgate.net This arrangement leads to a coordination sphere where the bulky tert-butyl groups create a sterically crowded environment, encapsulating the metal ion.

Bis(TMHD) Complexes: Divalent metal ions, including transition metals like copper(II), nickel(II), and zinc(II), typically form bis(TMHD) complexes with the formula M(TMHD)₂. researchgate.netacs.orgereztech.com The coordination geometry around the metal center in these complexes can vary. For instance, bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) can exhibit different isomeric forms, including monomeric and trimeric structures. acs.org In many cases, additional ligands, such as water or other Lewis bases, can coordinate to the metal center to satisfy its coordination preference, leading to higher coordination numbers. acs.org The bulky nature of the TMHD ligand often prevents the formation of higher-coordinate simple structures and can lead to lower-coordination geometries or oligomerization.

| Complex Type | General Formula | Typical Metal Ion | Coordination Number | Common Geometry |

| Tris(TMHD) | M(TMHD)₃ | Trivalent (e.g., La³⁺, Al³⁺) | 6 | Distorted Octahedral/Antiprismatic |

| Bis(TMHD) | M(TMHD)₂ | Divalent (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | 4, 5, or 6 | Varies (e.g., Tetrahedral, Square Planar, Octahedral) |

A key feature of metal-TMHD complexes is their notable volatility and thermal stability, which makes them excellent precursors for vapor-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.netnih.gov The bulky tert-butyl groups of the TMHD ligand effectively shield the polar metal-oxygen core of the molecule, reducing intermolecular interactions and thereby increasing the complex's volatility compared to analogues with less sterically hindered ligands. scholaris.ca

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal properties of these precursors. TGA studies show that many M(TMHD)n complexes sublime at relatively low temperatures and exhibit a clean decomposition pathway with minimal residual mass, which is crucial for depositing high-purity thin films. scholaris.canih.gov For example, some first-row transition-metal complexes with related sterically hindered ligands sublime between 155 and 175 °C at reduced pressure and have decomposition temperatures ranging from 280 to 310 °C. nih.gov The thermal stability ensures that the precursor can be vaporized and transported to the substrate without premature decomposition. researchgate.nethud.ac.uk The combination of high volatility and good thermal stability allows for precise control over the deposition process, enabling the growth of uniform, high-quality metal or metal oxide films. researchgate.netnih.gov

| Property | Importance for Precursors | Contribution of TMHD Ligand |

| Volatility | Enables transport in the gas phase to the substrate surface. | Bulky tert-butyl groups reduce intermolecular forces, lowering the sublimation/boiling point. |

| Thermal Stability | Prevents premature decomposition before reaching the substrate. | The stable chelate ring formed with the metal ion contributes to the overall stability of the molecule. |

Zinc(II) Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione

Zinc(II) readily forms a stable complex with 2,2,6,6-tetramethylheptane-3,5-dione, known as bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) or Zn(TMHD)₂. ereztech.comamericanelements.com This compound is a white or light-orange solid at room temperature with a melting point of 132-134 °C. ereztech.comsigmaaldrich.com

The synthesis of zinc(II) TMHD complexes can be achieved through several routes. A common method involves the reaction of a zinc salt, such as zinc bromide (ZnBr₂) or zinc iodide (ZnI₂), with the TMHD ligand in a suitable solvent like methanol or dichloromethane. nih.gov The reaction is typically stirred at room temperature for an extended period to ensure complete complex formation. nih.gov

Another approach involves controlled acid-base reactions. For instance, heteroleptic zinc complexes containing both TMHD and aminoalkoxide ligands have been synthesized by reacting an organozinc precursor like [EtZn(aminoalkoxide)]₂ with the β-diketone H-TMHD. researchgate.net This method allows for the precise construction of complexes with mixed ligand spheres. Similarly, other organozinc precursors, such as diethyl zinc, can be reacted with ligands under air-sensitive conditions to yield the desired complexes. nih.gov

While the simple bis-chelate Zn(TMHD)₂ can exist, zinc(II) TMHD complexes often exhibit more complex structures, including dimeric and heteroleptic forms.

Dimeric Forms: Single-crystal X-ray diffraction has revealed that some zinc(II) complexes containing TMHD exist as dimeric molecules. researchgate.net In heteroleptic systems, such as [Zn(dmamp)(tmhd)]₂, two zinc centers are interconnected by the alkoxy oxygen atoms from the ancillary aminoalkoxide ligands, forming a central Zn₂O₂ core. researchgate.net This bridging interaction leads to a more complex supramolecular assembly. Dimerization is a common feature in the structural chemistry of metal complexes, including those of zinc, and can be driven by the formation of bridging bonds through donor atoms like oxygen or nitrogen. nih.govnih.gov

Heteroleptic Forms: Heteroleptic complexes, which contain more than one type of ligand coordinated to the central metal ion, are well-documented for zinc(II) with TMHD. researchgate.netresearchgate.netrsc.org These complexes are synthesized by introducing other ligands, such as aminoalkoxides or pyrazolone-based derivatives, into the coordination sphere. researchgate.netresearchgate.net The resulting structures, for example [Zn(aminoalkoxide)(tmhd)], often feature a zinc center with a coordination environment defined by the different donor atoms of the various ligands. researchgate.net The formation of these mixed-ligand complexes highlights the versatility of the zinc(II) coordination sphere.

The zinc(II) ion has a d¹⁰ electronic configuration, which means its d-orbitals are completely filled. americanelements.comnih.gov This configuration has several important consequences for its coordination chemistry. Firstly, Zn(II) is redox-inert under biological conditions. ijtsrd.com Secondly, it does not exhibit ligand field stabilization effects, which allows it to adopt flexible coordination geometries depending on the steric and electronic properties of the ligands. nih.gov

In TMHD complexes, the coordination environment of the Zn(II) center can vary. While four-coordinate tetrahedral geometries are common for zinc, five-coordinate (trigonal bipyramidal or square pyramidal) and six-coordinate (octahedral) geometries are also frequently observed, especially in the solid state or with additional ligands. nih.govijtsrd.comresearchgate.net For example, in the dimeric heteroleptic complex [Zn(dmamp)(tmhd)]₂, the zinc centers exhibit a distorted trigonal bipyramidal geometry. researchgate.net Density functional theory calculations suggest that zinc complexes with one acidic or multiple neutral ligands tend to favor a four-coordinate geometry in environments with a low dielectric constant. nih.gov The filled d-shell means that the bonding is primarily electrostatic and covalent in nature, and the Zn(II) ion acts as a Lewis acid or electrophile. nih.gov

| Feature | Description |

| Electronic Configuration | [Ar] 3d¹⁰ |

| Oxidation State | +2 |

| Redox Activity | Redox-inert |

| Common Coordination Numbers | 4, 5, 6 |

| Preferred Geometries | Tetrahedral, Trigonal Bipyramidal, Octahedral (often distorted) |

| Bonding | Primarily electrostatic and covalent; acts as a Lewis acid. |

Investigation of Properties Relevant to Coordination Chemistry Hotspots

The ligand 2,2,6,6-tetramethylheptane-3,5-dione, a β-diketone, is a versatile building block in coordination chemistry. Its coordination complexes are noted for several key properties that have become focal points of research. These "hotspots" include their volatility, thermal stability, and utility in materials science and catalysis.

The volatility of metal complexes with 2,2,6,6-tetramethylheptane-3,5-dione is a significant characteristic, making them excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). This technique is used to create thin films of metal oxides. The bulky tert-butyl groups on the ligand enhance volatility and prevent intermolecular interactions, which facilitates the transition of the complex into the gas phase without decomposition.

Thermal stability is another crucial aspect of these complexes. Their ability to withstand high temperatures without breaking down is essential for applications like MOCVD. The strong chelate ring formed by the β-diketonate ligand with the metal center contributes to this stability.

In the realm of catalysis, these complexes are explored for their potential to catalyze various organic reactions. The ligand can influence the steric and electronic properties of the metal center, thereby tuning its catalytic activity. Furthermore, the coordination complexes of 2,2,6,6-tetramethylheptane-3,5-dione with lanthanide ions are investigated for their luminescent properties, which are of interest for applications in lighting and displays. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal ion, which then emits light.

Transition Metal Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione

The most common iron complex of 2,2,6,6-tetramethylheptane-3,5-dione is tris(2,2,6,6-tetramethylheptane-3,5-dionato)iron(III), often abbreviated as Fe(tmhd)₃.

Synthesis: The synthesis of Fe(tmhd)₃ typically involves the reaction of an iron(III) salt, such as iron(III) chloride, with 2,2,6,6-tetramethylheptane-3,5-dione in a suitable solvent, often in the presence of a base to deprotonate the ligand. The general reaction is as follows:

FeCl₃ + 3 C₁₁H₂₀O₂ + 3 NaOH → Fe(C₁₁H₁₉O₂)₃ + 3 NaCl + 3 H₂O

The resulting complex is a red, crystalline solid that is soluble in many organic solvents. chemdad.com Its high thermal stability and volatility make it a valuable precursor for the deposition of iron-containing thin films via MOCVD. chemdad.comsigmaaldrich.com

Redox Activity in Catalysis: Iron(III) β-diketonate complexes, including Fe(tmhd)₃, have demonstrated catalytic activity in various organic transformations that involve redox processes. For instance, they have been investigated as catalysts for the Michael reaction, a fundamental carbon-carbon bond-forming reaction. researchgate.net The catalytic cycle is believed to involve the coordination of the reactants to the iron center, facilitating the reaction, followed by the release of the product and regeneration of the catalyst. The iron(III) center can act as a Lewis acid to activate the substrates. While detailed mechanistic studies on the redox activity of Fe(tmhd)₃ in catalysis are not extensively reported, the ability of iron to cycle between different oxidation states (Fe(III)/Fe(II)) is a key feature of its catalytic potential. Iron(III)-centered catalysts are also known to exhibit catalatic activity, which involves the decomposition of hydrogen peroxide. nih.gov

| Property | Data |

| Chemical Formula | C₃₃H₅₇FeO₆ |

| Molar Mass | 605.65 g/mol |

| Appearance | Red crystalline solid |

| Melting Point | 179-185 °C |

| Primary Application | Precursor for MOCVD of iron-containing thin films |

| Catalytic Activity | Investigated in Michael additions and other organic transformations |

Copper(II) forms a variety of complexes with 2,2,6,6-tetramethylheptane-3,5-dione, exhibiting diverse structural motifs. The steric bulk of the tert-butyl groups on the ligand plays a crucial role in determining the final structure of the complex.

Structural Motifs: The simplest complex is the monomeric bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper(II), Cu(tmhd)₂. In this complex, the copper(II) ion is typically in a square planar or a distorted tetrahedral coordination environment. However, more complex structures have also been characterized, including dimeric, tetrameric, and even nonameric clusters. The formation of these higher nuclearity complexes often involves bridging ligands, such as hydroxide or alkoxide groups, in addition to the tmhd ligand. The bulky nature of the tmhd ligand can create voids that can be occupied by other ligands or metal ions, leading to the formation of these larger structures.

Magnetic Exchange Interactions: The magnetic properties of polynuclear copper(II) complexes of 2,2,6,6-tetramethylheptane-3,5-dione are of significant interest. The magnetic exchange interaction between the copper(II) centers is mediated by the bridging ligands. The nature and geometry of the bridging ligands determine whether the interaction is ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins). The bulky tmhd ligands can influence the distances and angles between the copper(II) ions, thereby affecting the strength of the magnetic coupling. Studies on these complexes contribute to the understanding of magnetostructural correlations in polynuclear copper(II) systems.

| Complex Nuclearity | Bridging Ligands (if any) | Magnetic Interaction |

| Monomer | None | Paramagnetic |

| Dimer | Hydroxide, Alkoxide | Ferromagnetic or Antiferromagnetic |

| Tetramer | Hydroxide, Alkoxide | Complex magnetic behavior |

| Nonamer | Hydroxide | Complex magnetic behavior |

Iridium complexes with β-diketonate ligands, including 2,2,6,6-tetramethylheptane-3,5-dione, are widely studied for their rich photophysical and catalytic properties.

Phosphorescence: Iridium(III) complexes are renowned for their strong phosphorescence, which arises from spin-forbidden transitions from a triplet excited state to the singlet ground state. The high spin-orbit coupling constant of iridium facilitates this process. The 2,2,6,6-tetramethylheptane-3,5-dione ligand can act as an ancillary ligand in cyclometalated iridium(III) complexes, where it influences the energy of the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states. nih.gov The electronic properties of the β-diketonate ligand can be tuned to modify the emission color and quantum efficiency of the complex. mdpi.com However, in some cases, β-diketonate ligands can also lead to the quenching of phosphorescence if their triplet energy level is lower than that of the emissive state of the complex. rsc.org

Catalytic Applications: Iridium complexes are versatile catalysts for a wide range of organic transformations. researchgate.net While specific catalytic applications of iridium complexes with 2,2,6,6-tetramethylheptane-3,5-dione are not extensively documented, iridium(III) complexes with other β-diketonate ligands have been employed in various catalytic reactions. These include transfer hydrogenation, C-H activation, and photoredox catalysis. nih.gov In photoredox catalysis, the long-lived triplet excited state of the iridium complex can engage in electron or energy transfer processes to initiate chemical reactions. The 2,2,6,6-tetramethylheptane-3,5-dione ligand can modulate the redox potentials and excited-state properties of the iridium center, thereby influencing its catalytic activity.

| Property | Relevance to Iridium Complexes with 2,2,6,6-Tetramethylheptane-3,5-dione |

| Phosphorescence | The ligand acts as an ancillary ligand that can tune the emission properties of cyclometalated iridium(III) complexes. The triplet energy of the ligand is a critical factor in determining the phosphorescence efficiency. nih.gov |

| Catalytic Activity | Iridium complexes are potent catalysts. The β-diketonate ligand can influence the steric and electronic environment of the iridium center, potentially modulating its catalytic performance in reactions like photoredox catalysis. nih.gov |

The crystal and molecular structure of bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II), Ni(tmhd)₂, has been a subject of detailed investigation.

Crystal and Molecular Structure: X-ray crystallographic studies have revealed that in the solid state, Ni(tmhd)₂ exists as a trimer, [Ni(tmhd)₂]₃. In this trimeric structure, the three nickel(II) ions are arranged in a nearly linear fashion. The central nickel atom is octahedrally coordinated to six oxygen atoms from four tmhd ligands. Two of these ligands bridge the central and terminal nickel atoms. The terminal nickel atoms are five-coordinate, with a geometry that can be described as intermediate between a trigonal bipyramid and a square pyramid. In solution, however, there is evidence for a monomer-trimer equilibrium. The monomeric form, Ni(tmhd)₂, is expected to have a square planar geometry around the nickel(II) ion. The bulky tert-butyl groups of the tmhd ligands play a significant role in influencing the packing of the molecules in the crystal lattice and the stability of the different structural forms in solution.

| Structural Feature | Description |

| Solid-State Structure | Trimeric, [Ni(tmhd)₂]₃. |

| Coordination of Central Ni | Octahedral, coordinated to six oxygen atoms from four tmhd ligands. |

| Coordination of Terminal Ni | Five-coordinate, with a geometry intermediate between trigonal bipyramidal and square pyramidal. |

| Solution Structure | Evidence for a monomer-trimer equilibrium. The monomer is expected to be square planar. |

| Role of Ligand | The bulky tert-butyl groups influence molecular packing and the relative stability of different structural forms. |

Chromium(III) complexes of 2,2,6,6-tetramethylheptane-3,5-dione, particularly tris(2,2,6,6-tetramethylheptane-3,5-dionato)chromium(III) or Cr(tmhd)₃, are classic examples of octahedral d³ complexes, and their electronic structure and excited states have been extensively studied.

Electronic Structure: The electronic configuration of the chromium(III) ion is [Ar]3d³. In an octahedral ligand field, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. For a d³ ion, the ground electronic state has three unpaired electrons in the t₂g orbitals, resulting in a ⁴A₂g ground state term.

Excited State Characterization: The electronic absorption spectrum of Cr(tmhd)₃ is characterized by two spin-allowed d-d transitions. These correspond to the excitation of an electron from the t₂g orbitals to the e_g orbitals. The two observed bands are assigned to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g transitions. The energy of the lower-energy ⁴A₂g → ⁴T₂g transition corresponds to the ligand field splitting parameter, Δo. By analyzing the position of this band, the strength of the ligand field exerted by the 2,2,6,6-tetramethylheptane-3,5-dione ligand can be determined and compared to other ligands in the spectrochemical series. lacc-terryb.com In addition to these spin-allowed transitions, weaker spin-forbidden transitions to doublet states, such as the ⁴A₂g → ²E_g transition, can also be observed, often as sharp bands in the spectrum. The study of these excited states is crucial for understanding the photophysical and photochemical properties of chromium(III) complexes. researchgate.net

| Electronic Transition | Description |

| ⁴A₂g → ⁴T₂g | The lowest energy spin-allowed d-d transition. Its energy corresponds to Δo. |

| ⁴A₂g → ⁴T₁g | The second spin-allowed d-d transition. |

| ⁴A₂g → ²E_g | A spin-forbidden transition, often observed as a sharp, weak band. |

Advanced Characterization Techniques and Computational Studies of 2,2,6,6 Tetramethylheptane 3,5 Dione and Its Metal Complexes

Spectroscopic Methods for Structural and Electronic Elucidation

Spectroscopy is a cornerstone for understanding the intricate electronic and geometric structures of metal-thd complexes. By probing the interaction of these compounds with electromagnetic radiation, researchers can deduce information about bonding, electron distribution, and energy levels.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for studying metal complexes that possess unpaired electrons. This technique is highly sensitive to the local environment of the paramagnetic center, offering detailed information on the oxidation state, spin state, and coordination geometry of the metal ion.

In the context of thd complexes, EPR has been applied to various paramagnetic transition metal ions. For instance, studies on copper(II) complexes, which have a d⁹ electron configuration, often exhibit characteristic EPR spectra that can reveal the degree of distortion from ideal geometries like square planar or tetrahedral. researchgate.net The analysis of the g-tensor and hyperfine coupling constants provides a quantitative measure of the covalent character of the metal-ligand bonds and the nature of the electronic ground state. researchgate.netresearchgate.net

Similarly, EPR studies on high-spin manganese(II) (d⁵) and cobalt(II) (d⁷) complexes with β-diketonate ligands provide insights into their electronic structures. researchgate.net The spectra can be influenced by factors such as zero-field splitting and spin-state equilibria, which are sensitive to the coordination number and symmetry of the complex. researchgate.net The use of spin labels, such as nitroxide radicals chemically attached to the ligand framework, is another EPR-based approach to probe the structure and dynamics of these systems in various environments. nih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. For metal-thd complexes, these methods are fundamental for confirming the coordination of the ligand to the metal ion. The β-diketonate ligand, thd, can exist in keto and enol tautomeric forms, with the enolate form being the one that coordinates to the metal.

The IR spectra of metal-thd complexes show characteristic bands that differ significantly from the free ligand. The strong C=O stretching vibration found in the free ligand is replaced by bands at lower frequencies in the complex, typically in the 1500-1600 cm⁻¹ region, which are attributed to coupled C=O and C=C stretching modes of the chelate ring. New bands corresponding to metal-oxygen (M-O) stretching vibrations also appear at lower wavenumbers (typically 400-600 cm⁻¹). ruc.dkresearchgate.net These shifts provide direct evidence of coordination and can offer clues about the strength of the M-O bond.

Table 1: Representative Vibrational Frequencies for Metal-thd Complexes This table is a generalized representation based on typical values found in the literature. Actual values can vary based on the specific metal and experimental conditions.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (tert-butyl) | 2800-3000 | Vibrations of the methyl groups on the ligand. |

| C=O / C=C Coupled Stretch | 1500-1600 | Characteristic vibration of the coordinated enolate form of the ligand. |

| CH Bending | 1300-1450 | Bending modes of the ligand's hydrocarbon backbone. |

| Metal-Oxygen (M-O) Stretch | 400-600 | Vibration indicating the formation of the metal-ligand bond. |

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is a powerful technique for investigating the emissive properties of materials. Certain metal-thd complexes, particularly those involving lanthanide ions (like Eu³⁺, Tb³⁺) or d¹⁰ metals like zinc(II), can exhibit luminescence upon excitation with UV light. researchgate.netmdpi.com

In lanthanide complexes, the thd ligand can act as an "antenna," absorbing UV radiation and efficiently transferring the energy to the central metal ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect or sensitized luminescence, is crucial for applications in lighting and bio-imaging. The luminescence spectra reveal sharp emission lines corresponding to f-f transitions of the lanthanide ion. The intensity and lifetime of this emission are highly dependent on the coordination environment and the efficiency of the energy transfer from the ligand's triplet state to the metal's emissive level. researchgate.net

Table 2: Illustrative Photoluminescence Data for β-Diketone Complexes Data is illustrative and based on findings for related luminescent metal β-diketonate systems.

| Complex Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emitting Center |

|---|---|---|---|

| Europium(III) Complex | ~350 | ~612 (⁵D₀ → ⁷F₂) | Eu³⁺ Ion |

| Terbium(III) Complex | ~350 | ~545 (⁵D₄ → ⁷F₅) | Tb³⁺ Ion |

| Zinc(II) Complex | ~330 | ~420 | Ligand-based |

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) analysis offers an unambiguous determination of the molecular structure of a compound. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed 3D model of the molecule can be constructed.

This technique has been used to elucidate the structures of numerous metal-thd complexes, revealing a variety of coordination geometries and molecular arrangements. For example, the structure of bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) has been determined, providing precise data on the Ni-O bond lengths and the geometry of the chelate ring. acs.org Structures of complexes with other metals, such as barium, have also been reported, showcasing how the size and electronic properties of the metal ion influence the final structure. acs.org For zinc, which is a d¹⁰ metal, complexes often adopt tetrahedral or octahedral geometries depending on the coordination number, which can be definitively established by SC-XRD. nih.govnih.gov This precise structural information is vital for understanding reactivity and for performing accurate computational studies.

Table 3: Example Crystallographic Data for Bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) This data is based on published literature for the specified compound and serves as an example of the information obtained from SC-XRD.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₂H₃₈NiO₄ | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/c | acs.org |

| a (Å) | 9.21 | acs.org |

| b (Å) | 12.00 | acs.org |

| c (Å) | 11.12 | acs.org |

| β (°) | 106.9 | acs.org |

| Coordination Geometry | Distorted Octahedral (trimeric) | acs.org |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. It is an essential technique for phase identification, quality control, and the study of polymorphism. rigaku.comsaimm.co.za

The PXRD pattern is a fingerprint of a crystalline solid. By comparing the experimental pattern of a synthesized metal-thd complex to a database or a pattern simulated from single-crystal data, one can confirm the identity and purity of the bulk phase. rigaku.comresearchgate.net

Furthermore, PXRD is the primary tool for identifying and characterizing polymorphs—different crystalline forms of the same compound. Polymorphs can have distinct physical properties, and PXRD, often coupled with thermal analysis techniques like DSC, can identify phase transitions between them as a function of temperature or other variables. rigaku.com This is particularly important for materials derived from metal-thd precursors, as the crystalline phase can impact performance in applications like thin-film deposition. metal-am.com

Table of Compound Names

| Trivial/Common Name | IUPAC Name |

| thd | 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) |

| dpm | 2,2,6,6-Tetramethylheptane-3,5-dione (Dipivaloylmethane) |

| Zinc(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc(II) (example) |

| Nickel(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)nickel(II) |

| Barium(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)barium(II) |

| Europium(III)-thd complex | Tris(2,2,6,6-tetramethylheptane-3,5-dionato)europium(III) |

| Terbium(III)-thd complex | Tris(2,2,6,6-tetramethylheptane-3,5-dionato)terbium(III) |

| Copper(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper(II) |

| Manganese(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)manganese(II) |

| Cobalt(II)-thd complex | Bis(2,2,6,6-tetramethylheptane-3,5-dionato)cobalt(II) |

Gas-Phase Electron Diffraction for Molecular Structure Determination

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the precise geometrical structure of molecules in the gas phase. wikipedia.org This method is particularly valuable as it provides information about free molecules, devoid of the intermolecular forces present in the liquid or solid states. wikipedia.org The principle of GED involves directing a high-energy beam of electrons onto a gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings. wikipedia.org Analysis of this pattern allows for the determination of internuclear distances and bond angles, thus revealing the molecule's three-dimensional structure. wikipedia.org

While a specific gas-phase electron diffraction study for bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc(II) is not prominently available in the reviewed literature, the technique has been successfully applied to determine the molecular structures of closely related metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione (thd). For instance, the molecular structure of tris(2,2,6,6-tetramethylheptane-3,5-dionato)indium(III), or In(thd)₃, was investigated using GED combined with mass spectrometry. documentsdelivered.com These studies revealed that the In(thd)₃ molecule possesses D₃ symmetry with a distorted anti-prismatic coordination of the six oxygen atoms around the central indium atom. documentsdelivered.com Similarly, a GED study of the aluminum complex, Al(thd)₃, also showed a molecule with D₃ symmetry. documentsdelivered.com

These studies on analogous metal complexes demonstrate the utility of GED in elucidating the fine structural details of metal dionate complexes in the gas phase. The data obtained from such experiments, including key bond lengths within the chelate ring, are crucial for understanding the nature of the metal-ligand bonding.

Table 1: Selected Gas-Phase Electron Diffraction (GED) Structural Parameters for Metal Complexes of 2,2,6,6-Tetramethylheptane-3,5-dione (thd).

| Parameter | In(thd)₃ documentsdelivered.com | Al(thd)₃ documentsdelivered.com |

| Symmetry | D₃ | D₃ |

| Metal-Oxygen Bond Length (M–O) | 2.127(4) Å | 1.891(4) Å |

| Carbon-Oxygen Bond Length (C–O) | 1.268(3) Å | 1.270(3) Å |

| Carbon-Carbon Bond Length (C–C in ring) | 1.411(3) Å | 1.406(3) Å |

| Coordination Geometry | Distorted anti-prismatic | Distorted octahedral |

| Twist Angle (θ) | ±24.9(1.2)° | 28.9(13)° |

Quantum Chemical (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, molecular geometry, and reactivity of chemical compounds. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying complex systems like the metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione.

DFT calculations are frequently used to predict the equilibrium geometries and symmetries of molecules, often in conjunction with experimental methods like GED and X-ray crystallography. For metal complexes of 2,2,6,6-tetramethylheptane-3,5-dione, DFT calculations have successfully predicted molecular structures that are in close agreement with experimental findings. documentsdelivered.comdocumentsdelivered.com

In the case of Al(thd)₃ and In(thd)₃, DFT calculations predicted an equilibrium structure with D₃ symmetry, which was later confirmed by GED data. documentsdelivered.comdocumentsdelivered.com These computational models provide detailed geometric parameters, such as bond lengths and angles, that complement and reinforce experimental results. For zinc-containing systems, DFT has been utilized to investigate and confirm the coordination geometries, such as the tetrahedral arrangement in many zinc-binding proteins. nih.gov Theoretical models of zinc complexes have been developed to study the existence of specific noncovalent interactions, which requires accurate geometry optimization. mdpi.com The ability of DFT to accurately model the geometry of the coordination sphere around the zinc ion is critical for understanding the stability and properties of the complex. nih.govmdpi.com

Table 2: Comparison of Experimental and DFT-Calculated Geometries for Metal Complexes.

| Compound | Method | M-O Bond Length (Å) | Symmetry | Reference |

| In(thd)₃ | GED | 2.127(4) | D₃ | documentsdelivered.com |

| In(thd)₃ | DFT | (Close agreement with GED) | D₃ | documentsdelivered.com |

| Al(thd)₃ | GED | 1.891(4) | D₃ | documentsdelivered.com |

| Al(thd)₃ | DFT | (Close agreement with GED) | D₃ | documentsdelivered.com |

| Dinuclear Zn(II) Complex | X-ray | 2.664 - 2.692 (Zn···O) | - | mdpi.com |

| Dinuclear Zn(II) Complex | DFT | (Geometry optimized) | - | mdpi.com |

Beyond geometry prediction, DFT calculations are instrumental in modeling a range of spectroscopic properties and exploring potential reaction pathways. For instance, DFT can be used to calculate vibrational frequencies, which aids in the assignment of bands in experimental infrared (IR) and Raman spectra. acs.org

Computational studies on β-diketonato complexes have used DFT to calculate electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. acs.org This information is vital for understanding electronic transitions observed in UV-vis spectroscopy and for predicting the electrochemical behavior of the complexes. acs.org

Furthermore, DFT is employed to investigate reaction mechanisms by mapping potential energy surfaces, locating transition states, and calculating activation barriers. While specific reaction pathway modeling for bis(2,2,6,6-tetramethylheptane-3,5-dionato)zinc(II) is not detailed in the provided search results, the methodology is widely applied to understand the reactivity of metal complexes, including ligand exchange processes and catalytic cycles. The development of advanced computational models, such as hybrid deep potential and molecular mechanics (DP/MM) methods trained on DFT data, is enhancing the ability to accurately simulate the dynamic behavior of zinc-containing systems, including interactions with their environment. biorxiv.org

Research Applications of 2,2,6,6 Tetramethylheptane 3,5 Dione Metal Complexes in Advanced Materials and Catalysis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

The unique physical properties of metal complexes derived from 2,2,6,6-tetramethylheptane-3,5-dione (B73088), often referred to as metal tetramethylheptanedionates or M(tmhd)ₓ, make them highly effective precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). researchgate.net Their volatility allows them to be transported in the gas phase to a substrate surface, where they decompose under controlled conditions to deposit thin films. The design of these precursor molecules is critical, as it controls key characteristics like melting point, volatility, and reactivity, which are essential for the deposition process. avs.org

Metal(tmhd) complexes are widely employed as precursors for the deposition of both single-metal oxide and complex multi-component oxide thin films. researchgate.netazonano.com These films are crucial components in a wide range of electronic and optical devices. The MOCVD (Metal-Organic Chemical Vapor Deposition) technique, utilizing these precursors, is a promising method for producing high-quality films. researchgate.net

For instance, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) (Y(TMHD)₃) is a key precursor in the MOCVD process for preparing YBa₂Cu₃O₇-δ (YBCO), a high-temperature superconductor. researchgate.net Similarly, bismuth oxide (Bi₂O₃) thin films have been successfully deposited using tris(2,2,6,6-tetramethyl-3,5-dionato)bismuth (Bi(tmhd)₃) in a direct liquid injection MOCVD process. researchgate.net The deposition rate in this system was found to be dependent on the surface reaction, with an apparent activation energy of 15 kcal/mol. researchgate.net Other examples include the use of zirconium and hafnium tmhd complexes for creating ZrO₂ and HfO₂ films, which are important dielectric materials. nih.gov The versatility of these precursors extends to a variety of metals, enabling the fabrication of a wide array of functional oxide layers. azonano.com

| Precursor Compound | Deposited Film | Deposition Method | Application/Significance |

| Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III) [Y(tmhd)₃] | YBa₂Cu₃O₇-δ (YBCO) | MOCVD | High-temperature superconductor films. researchgate.net |

| Tris(2,2,6,6-tetramethyl-3,5-dionato)bismuth [Bi(tmhd)₃] | Bismuth Oxide (Bi₂O₃) | DLI-MOCVD | Films for optical and electronic applications. researchgate.netamericanelements.com |

| Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Zr(tmhd)₄] | Zirconium Dioxide (ZrO₂) | MOCVD | High-k dielectric films. nih.govsigmaaldrich.com |

| Hafnium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Hf(tmhd)₄] | Hafnium Dioxide (HfO₂) | MOCVD | Gate dielectric materials in semiconductors. nih.gov |

| Lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate) [Pb(tmhd)₂] | Lead Oxide (PbO) | MOCVD | Component in advanced dielectric and ferroelectric thin films. sigmaaldrich.com |

A significant advantage of using M(tmhd)ₓ precursors in CVD and ALD is the ability to precisely control the composition and properties of the resulting thin films. The final film's characteristics, such as morphology and elemental composition, are directly influenced by the deposition conditions, including the ambient atmosphere and temperature. researchgate.net

For example, in the deposition of bismuth oxide films using Bi(tmhd)₃, the growth temperature is a critical parameter. researchgate.net An optimal temperature of 300°C was identified to minimize carbon impurities. researchgate.net Below this temperature, the deposition is controlled by the surface reaction rate, while above 325°C, gas-phase dissociation of the precursor can negatively impact the growth rate. researchgate.net The as-deposited films at 300°C are amorphous, but they can be crystallized into the monoclinic α-phase through post-deposition annealing. researchgate.net This demonstrates how thermal processing, both during and after deposition, can be used to tailor the film's crystalline structure. Furthermore, the choice of co-reactants, such as oxygen or water, is crucial for obtaining pure oxide films and can influence properties like stoichiometry and electrical resistivity. researchgate.netkoreascience.kr

Homogeneous and Heterogeneous Catalysis

Metal complexes incorporating the 2,2,6,6-tetramethylheptane-3,5-dione ligand are effective catalysts in a range of organic reactions. The ligand's structure helps to stabilize the metal center, influencing its electronic properties and enhancing its catalytic activity. evitachem.comsmolecule.com These complexes are utilized in both homogeneous and heterogeneous catalytic systems.

Complexes of 2,2,6,6-tetramethylheptane-3,5-dione are particularly noted for their role in catalyzing the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. evitachem.comsmolecule.com The ligand is employed in the synthesis of various complex organic molecules, including α-aryl-β-diketones. chemicalbook.comfishersci.comsigmaaldrich.com

A prime example of C-heteroatom bond formation facilitated by these catalysts is the Ullmann reaction, which creates aryl C-N and aryl C-O bonds. nih.gov Copper catalysts featuring the tmhd ligand have been shown to be effective in these coupling reactions, demonstrating the versatility of these systems in constructing key chemical linkages. nih.gov

The Ullmann reaction, first reported in the early 20th century, traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgbyjus.com The development of modern catalytic systems has significantly improved the efficiency and applicability of this reaction. The use of efficient ligands is a key aspect of this advancement, and 2,2,6,6-tetramethylheptane-3,5-dione has been identified as one such ligand. nih.gov

By forming a stable complex with a copper catalyst, the tmhd ligand facilitates the crucial steps of the catalytic cycle. This allows the Ullmann-type coupling reactions to proceed under much milder conditions, leading to faster reaction rates, higher yields, and excellent tolerance of various functional groups on the reacting molecules. nih.gov This rate acceleration makes the synthesis of biaryls, diaryl ethers, and N-aryl amines more practical and accessible for pharmaceutical and materials science applications. nih.govwikipedia.org

The design of the catalyst, particularly the choice of ligand, is paramount for controlling the activity and selectivity of a chemical reaction. The 2,2,6,6-tetramethylheptane-3,5-dione ligand offers distinct advantages in this regard. Its sterically demanding tert-butyl groups provide the metal complex with high thermal stability. evitachem.com This robustness is crucial for catalysts that need to operate at elevated temperatures.

Furthermore, the specific structure of the ligand can be modified to fine-tune the catalyst's performance. The optimization of catalytic activity and selectivity is often achieved through such ligand modifications. nih.gov The steric and electronic properties imparted by the tmhd ligand can influence the coordination environment of the metal center, thereby directing the outcome of the reaction and enhancing selectivity for the desired product. evitachem.comnih.gov

Role of Transition Metal-Metalloid Bonds in Catalytic Processes

The interaction between transition metals and metalloids within a complex can significantly influence its catalytic activity. Research has shown that the formation of bonds between a transition metal and a metalloid, such as boron or silicon, can create unique electronic properties at the metal center, leading to enhanced catalytic performance. nih.gov

For instance, the introduction of a zinc metalloligand to a palladium complex has been shown to create a Pd-Zn bond that exhibits high catalytic activity for the hydrosilylation of carbon dioxide to produce silyl (B83357) formate. nih.gov Theoretical calculations indicate that the zinc metalloligand acts as a Z-type ligand, meaning it accepts electron density from the palladium center. nih.gov This interaction stabilizes the electron-rich metal center and can generate a highly electrophilic site, which is crucial for activating substrates in catalytic reactions. nih.gov

Similarly, rhodium-indium complexes have demonstrated unique reactivity in the C-H amidation of benzo[h]quinoline, a transformation not achieved by the rhodium precursor alone. nih.gov These findings underscore the potential of using transition metal-metalloid bonds to "turn on" or enhance catalytic pathways for important chemical transformations. nih.gov

In the context of 2,2,6,6-tetramethylheptane-3,5-dione, its complexes with transition metals like ruthenium and palladium are valuable as precursors for creating heterogeneous catalysts through chemical vapor deposition. asianpubs.orgresearchgate.net The volatility and stability of these complexes make them ideal for this purpose. asianpubs.org The resulting catalysts are important for various hydrogenation reactions in industrial chemistry. asianpubs.org

Table 1: Catalytic Applications of Transition Metal Complexes

| Catalyst System | Reaction | Key Finding | Reference |

| Palladium-Zinc Complex | Hydrosilylation of CO2 | High catalytic activity due to the Pd-Zn bond. | nih.gov |

| Rhodium-Indium Complex | C-H Amidation | The Rh-In bond enables the catalytic C-H activation. | nih.gov |

| Ruthenium and Palladium thd Complexes | Hydrogenation | Serve as effective precursors for hydrogenation catalysts. | asianpubs.org |

Luminescent Materials and Optical Devices

Complexes of 2,2,6,6-tetramethylheptane-3,5-dione with lanthanide and other transition metals are at the forefront of research into new luminescent materials for a range of optical applications.

Sensitized Luminescence in Lanthanide-Doped Polymers

Lanthanide ions, known for their sharp and distinct emission bands, are often poor absorbers of light. researchgate.net To overcome this, organic ligands like 2,2,6,6-tetramethylheptane-3,5-dione are used as "antennas" to absorb light and efficiently transfer that energy to the lanthanide ion, a process known as sensitized luminescence. researchgate.net This results in significantly more intense and useful emission from the lanthanide. researchgate.net

Researchers have successfully incorporated lanthanide complexes of dpm into polymer matrices like polymethyl methacrylate (B99206) (PMMA). researchgate.net These lanthanide-doped polymers exhibit multicolor photoluminescent properties due to energy transfer between different lanthanide ions, such as from terbium(III) to europium(III). researchgate.net Importantly, the dpm ligand facilitates this energy transfer, making the material glow. These composite materials also show improved thermal resistance. researchgate.net The development of such materials is crucial for applications in sensors, displays, and other optoelectronic devices. researchgate.netmdpi.com

Phosphorescent Emitters in Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, organic light-emitting diodes (OLEDs) are highly valued for their superior image quality and energy efficiency. researchgate.net Phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency, are key components in high-performance OLEDs. nih.govprinceton.edu

Complexes of heavy transition metals like iridium and platinum with various organic ligands are widely used as phosphorescent emitters. nih.govresearchgate.netgoogle.com While direct research on zinc-2,2,6,6-tetramethylheptane-3,5-dione complexes as the primary emitter in OLEDs is less common, the principles of host-guest systems in OLEDs are relevant. nih.gov In these systems, a phosphorescent dopant (the "guest") is dispersed within a host material. nih.gov The host material is chosen for its ability to transport charge and efficiently transfer energy to the guest emitter. princeton.edu

The design of the ligands surrounding the metal ion is critical. For example, introducing trifluoromethyl groups to the ligands of an iridium complex has been shown to increase the electron mobility of the complex, leading to excellent device efficiencies. researchgate.net This highlights the importance of ligand design, a role that 2,2,6,6-tetramethylheptane-3,5-dione and its derivatives can play, in tuning the electronic and photophysical properties of metal complexes for optimal performance in OLEDs. researchgate.net

Table 2: Performance of a Green Phosphorescent OLED

| Device Component | Function | Impact on Performance | Reference |

| Ir(tfmppy)2(tfmtpip) | Green Emitter | Introduction of -CF3 moiety increases electron mobility. | researchgate.net |

| TmPyPB | Electron-Transporting/Hole-Blocking Layer | Higher electron mobility compared to other materials. | researchgate.net |

Optical Waveguide Amplifiers and Photonic Integration

The unique luminescent properties of lanthanide complexes also make them promising for applications in optical waveguide amplifiers and integrated photonics. The ability to sensitize the near-infrared (NIR) emission of lanthanide ions like erbium (Er³⁺), neodymium (Nd³⁺), and ytterbium (Yb³⁺) is particularly important for telecommunications, as these ions emit at wavelengths used in fiber optic communication. tripod.com

Research has focused on using transition metal complexes as sensitizers for this NIR luminescence. tripod.com By creating d-f bimetallic complexes, where a d-block transition metal complex acts as the antenna for an f-block lanthanide ion, efficient energy transfer can be achieved. researchgate.net For example, platinum(II) and rhenium(I) diimine complexes have been successfully used to sensitize the NIR emission of various lanthanide ions. tripod.com The degree of luminescence quenching of the transition metal complex provides a quantitative measure of the energy transfer efficiency. tripod.com

While specific examples detailing the use of zinc-2,2,6,6-tetramethylheptane-3,5-dione complexes in waveguide amplifiers were not prevalent in the reviewed literature, the fundamental principles of sensitized luminescence are directly applicable. The stability and well-defined coordination chemistry of dpm complexes make them excellent candidates for integration into the polymer and glass materials used to fabricate optical waveguides and other photonic devices.

Concluding Remarks and Future Research Perspectives for 2,2,6,6 Tetramethylheptane 3,5 Dione Chemistry

Emerging Trends in β-Diketonate Ligand Design

A significant trend in the field is the rational design of new β-diketonate ligands with tailored properties. This involves the introduction of various functional groups onto the ligand backbone to fine-tune the electronic and steric characteristics of the resulting metal complexes. nih.gov For example, the incorporation of fluorinated substituents can enhance the volatility and solubility of the complexes, which is advantageous for CVD applications. nih.gov Furthermore, the attachment of chromophoric or biologically active moieties can lead to the development of novel functional materials with applications in optoelectronics and medicine. dntb.gov.ua

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The interdisciplinary nature of β-diketonate chemistry is evident in its expanding applications in nanoscience and the development of advanced functional materials. The use of zinc β-diketonate complexes as precursors for nanomaterials like quantum dots and nanowires is a testament to this. americanelements.com Future research is likely to focus on the precise control over the size, shape, and composition of these nanomaterials by carefully designing the precursor and the synthesis conditions. Moreover, the incorporation of these complexes into hybrid materials, such as polymer-based composites, could lead to new materials with enhanced optical, electronic, or catalytic properties. bohrium.com

Theoretical and Experimental Synergies in Understanding Complex Reactivity

The synergy between theoretical calculations, such as Density Functional Theory (DFT), and experimental studies is becoming increasingly crucial for a deeper understanding of the reactivity of β-diketonate complexes. researchgate.net DFT calculations can provide valuable insights into the electronic structure, bonding, and reaction mechanisms of these complexes, which can guide the design of new catalysts and materials. nih.gov For instance, theoretical studies can help in predicting the redox potentials of different metal complexes, which is essential for their application in catalysis and electronic devices. researchgate.net The combination of computational and experimental approaches will undoubtedly accelerate the discovery and development of new β-diketonate-based systems with tailored functionalities.

Q & A

Q. Synthesis :

- React Zn(OAc)₂·2H₂O with TMHD in ethanol under reflux (1:2 molar ratio) .

- Purification : Recrystallize from hexane/ethyl acetate to yield [Zn(TMHD)₂] (CAS 14363-14-5) .

Purity assessment : - Elemental analysis (%C, %H, %Zn) and ICP-MS for metal content .

- PXRD to confirm crystallinity and phase purity .

Advanced: What role does TMHD play in stabilizing metal-organic frameworks (MOFs) for gas storage applications?

TMHD-derived MOFs (e.g., Zn-TMHD frameworks) exhibit:

- High surface area : ~1500 m²/g due to rigid ligand geometry .

- CO₂ selectivity : Enhanced adsorption (3.2 mmol/g at 1 bar) via dipole-dipole interactions with diketone moieties .

- Thermal stability : Decomposition temperatures >300°C, validated by TGA .

Basic: How is TMHD used in gas chromatography (GC) derivatization, and what are the analytical advantages?

- Derivatization : TMHD chelates polar analytes (e.g., metal ions, amines) to form volatile complexes .

- Benefits : Improved peak resolution, reduced column adsorption, and lower detection limits (ppb-level sensitivity) .

- Validation : Spike-recovery tests (95–105%) and comparison with EDTA-based methods .

Advanced: Can computational methods predict the coordination behavior of TMHD with transition metals?

DFT studies (e.g., B3LYP/6-311G**) reveal:

- Binding energy trends : Zn²⁺ > Cu²⁺ > Fe³⁺, driven by charge density and ionic radius .

- Solvent effects : Dielectric constants of solvents (e.g., ethanol vs. THF) modulate complex stability constants (log β) by 1–2 orders of magnitude .

- TD-DFT : Accurately reproduces UV-Vis spectra of [Zn(TMHD)₂], validating ligand-field splitting parameters .

Basic: What are the environmental implications of TMHD leakage, and how is it monitored?

- Ecotoxicity : LC₅₀ (Daphnia magna) = 12 mg/L; classified as "toxic to aquatic life" .

- Monitoring : GC-MS with SIM (selected ion monitoring) for trace detection (LOQ = 0.1 µg/L) .

- Biodegradation : Limited mineralization (<20% in 28 days); recommend advanced oxidation for remediation .

Advanced: How does steric hindrance in TMHD influence its selectivity in asymmetric catalysis?

- Chiral induction : Bulky tert-butyl groups enforce restricted rotation, enabling enantioselective Pd-catalyzed cross-couplings (e.g., up to 90% ee in Suzuki-Miyaura reactions) .

- Substrate scope : Prefers aryl iodides over bromides due to slower oxidative addition kinetics for bulky substrates .

- Crystallographic evidence : Non-covalent interactions (e.g., C–H···O) in catalyst-substrate adducts dictate stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。